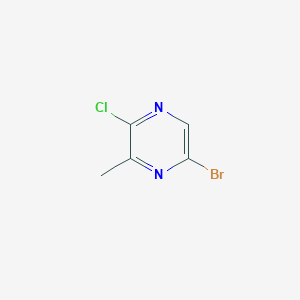

5-Bromo-2-chloro-3-methylpyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

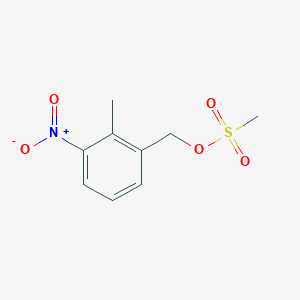

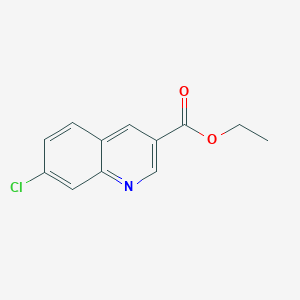

5-Bromo-2-chloro-3-methylpyrazine is a chemical compound with the molecular formula C5H4BrClN2 . It has a molecular weight of 207.45 g/mol . It is also known by other names such as 112930-94-6, MFCD18250182, SCHEMBL22678131, and AKOS025395504 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-chloro-3-methylpyrazine . The InChI code is 1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 . The compound has a topological polar surface area of 25.8 Ų and a complexity of 101 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.45 g/mol . It has an XLogP3-AA of 2.2, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The exact mass and monoisotopic mass are both 205.92464 g/mol .科学的研究の応用

Synthesis of Functionalized Pyrazines

Functionalized pyrazines, including 5-bromo-2-chloro-3-methylpyrazine derivatives, are synthesized for various applications in medicinal chemistry and drug discovery. These compounds serve as valuable monomers, enabling rapid access to novel and desirable chemical spaces. Their synthesis often involves regioselective three-component reactions, showcasing the versatility of these compounds for further chemical transformations. The halogens present in these molecules offer opportunities for subsequent selective transformations, illustrating their importance in synthetic organic chemistry (Mampuys et al., 2019).

Catalytic Amination

The catalytic amination of polyhalopyridines, including 5-bromo-2-chloro derivatives, has been explored to achieve chemoselective functionalization. This process is crucial for constructing complex organic molecules, where the selective introduction of an amino group at specific sites on the pyridine ring can significantly alter the compound's physical, chemical, and biological properties. Such transformations are pivotal in developing new pharmaceuticals and materials (Stroup et al., 2007).

Halogen-Rich Intermediates

Halogen-rich intermediates, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, serve as valuable building blocks in the synthesis of pentasubstituted pyridines. These intermediates are utilized in medicinal chemistry research for their potential to create compounds with a diverse range of biological activities. The synthesis of such halogen-rich pyridines through halogen dance reactions highlights the strategic manipulation of halogen atoms to introduce various functional groups, paving the way for the development of novel therapeutic agents (Wu et al., 2022).

Synthesis of Dipeptide Mimics

The synthesis of 5-oxopiperazine-2-carboxylates, as dipeptide mimics, involves the use of bromo and chloro substituted intermediates. These compounds are significant in the development of novel ligands for metal salts binding, showcasing the role of bromo- and chloro-methylated compounds in creating functional arms for further applications in organic and coordination chemistry. This approach provides a convenient method for the synthesis of structurally diverse ligands, which are essential for studying metal-ligand interactions and developing new catalysts and materials (Limbach et al., 2009).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

特性

IUPAC Name |

5-bromo-2-chloro-3-methylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYAMJQLRNUCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-3-methylpyrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)

![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)

![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)